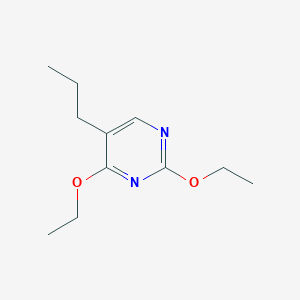
2,4-Diethoxy-5-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxy-5-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized through a series of chemical reactions and has been found to have significant effects on biological systems.
Mechanism Of Action
The mechanism of action of 2,4-Diethoxy-5-propylpyrimidine involves the inhibition of specific enzymes. It has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in cell death.
Biochemical And Physiological Effects
2,4-Diethoxy-5-propylpyrimidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
The advantages of 2,4-Diethoxy-5-propylpyrimidine for lab experiments include its potent inhibitory effects on specific enzymes, which makes it a valuable tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of 2,4-Diethoxy-5-propylpyrimidine in scientific research. One potential direction is the development of new drugs that target specific enzymes inhibited by this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is also an area of future research.
Synthesis Methods
The synthesis of 2,4-Diethoxy-5-propylpyrimidine involves several steps. The first step involves the reaction of 2,4-dichloro-5-propylpyrimidine with sodium ethoxide in ethanol to form the corresponding ethyl ester. The ester is then treated with sodium methoxide in methanol to produce the final product.
Scientific Research Applications
2,4-Diethoxy-5-propylpyrimidine has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of certain enzymes that play a critical role in various biological processes. This compound has been used in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
145729-63-1 |
|---|---|
Product Name |
2,4-Diethoxy-5-propylpyrimidine |
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,4-diethoxy-5-propylpyrimidine |
InChI |
InChI=1S/C11H18N2O2/c1-4-7-9-8-12-11(15-6-3)13-10(9)14-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
SMFVVBXMZLXXJZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CN=C(N=C1OCC)OCC |
Canonical SMILES |
CCCC1=CN=C(N=C1OCC)OCC |
synonyms |
Pyrimidine, 2,4-diethoxy-5-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



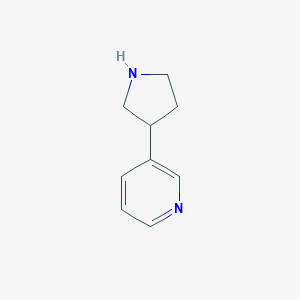
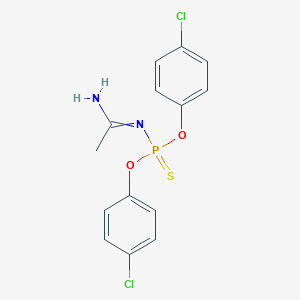
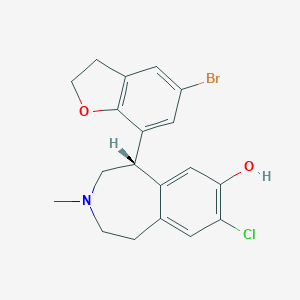
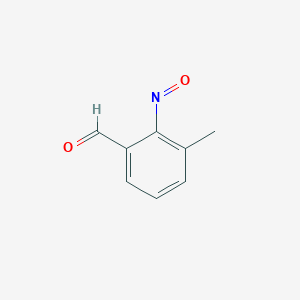
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
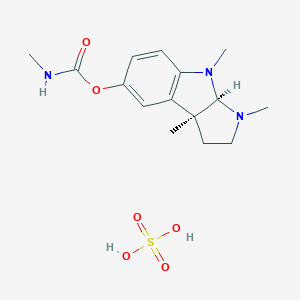
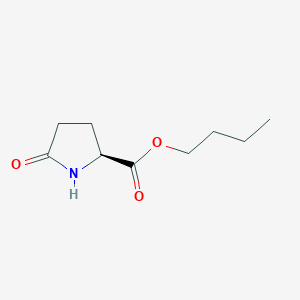
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
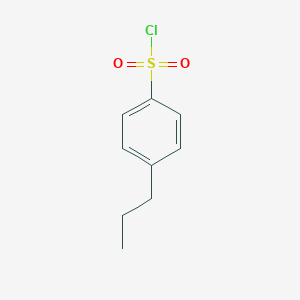
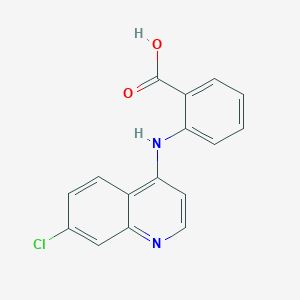
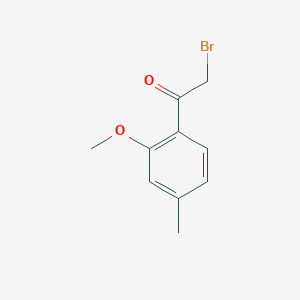
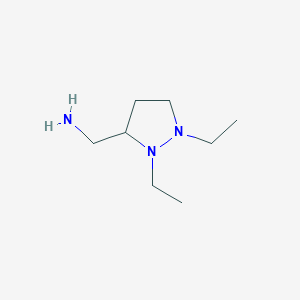
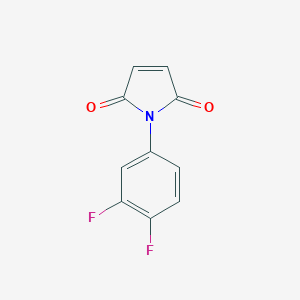
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)